3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one
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Overview
Description
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyphenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-1-(2-oxophenyl)propan-1-one.
Reduction: Formation of 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Shares a similar propanone backbone but differs in the substituents attached to the phenyl ring.
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxy group in a different position on the phenyl ring.
Uniqueness
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2138-32-1 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
KIEOSMNUIUKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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